molecular formula C4H5NNa2O4 B1199704 Disodium iminodiacetate CAS No. 928-72-3

Disodium iminodiacetate

Cat. No.: B1199704
CAS No.: 928-72-3
M. Wt: 177.07 g/mol
InChI Key: HAXVIVNBOQIMTE-UHFFFAOYSA-L
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Description

Disodium iminodiacetate, also known as iminodiacetic acid disodium salt, is an organic compound with the formula C4H5NO4Na2. It is a white solid that is soluble in water and is commonly used as a chelating agent. The compound is a derivative of iminodiacetic acid, which is a dicarboxylic acid amine. This compound is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions .

Mechanism of Action

Target of Action

Disodium iminodiacetate is a salt of iminodiacetic acid (IDA). The primary targets of this compound are metal ions, as the iminodiacetate anion can act as a tridentate ligand to form a metal complex with two, fused, five-membered chelate rings .

Mode of Action

The mode of action of this compound involves the formation of a metal complex. The iminodiacetate anion, which is part of the this compound molecule, acts as a tridentate ligand. It binds to metal ions, forming a complex with two fused, five-membered chelate rings . This interaction results in the stabilization of the metal ion, preventing it from participating in other reactions.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve metal ion homeostasis. By binding to metal ions, this compound can affect the availability of these ions for other biochemical reactions. The specific pathways affected can vary depending on the type of metal ion involved and the biological context .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biological context and the presence of appropriate transport and metabolic systems .

Result of Action

The primary result of this compound’s action is the formation of a stable metal complex. This can have various effects at the molecular and cellular levels, depending on the specific metal ion involved and the biological context. For example, it has been used in the preparation of different iminodiacetic acid-agarose supports, useful for selective adsorption of large proteins .

Biochemical Analysis

Biochemical Properties

Disodium iminodiacetate plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It acts as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms, typically two carboxylate groups and one nitrogen atom. This ability to form stable chelate complexes is utilized in various applications, including the purification of proteins and enzymes through immobilized metal ion affinity chromatography (IMAC). In this process, this compound interacts with metal ions such as nickel or copper, which in turn bind to histidine residues on proteins, allowing for their selective adsorption and purification .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used in hepatobiliary imaging procedures, where it helps diagnose problems related to the liver, gallbladder, and bile ducts. During these procedures, this compound is injected into the body, where it is taken up by hepatocytes and excreted into the bile. This allows for the visualization of the biliary system using nuclear medicine scanners . Additionally, this compound-modified poly-L-lysine dendrimers have been used as fluorescent bone-imaging agents, highlighting its role in targeting specific tissues and cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of metal complexes. The iminodiacetate anion acts as a tridentate ligand, forming stable chelate rings with metal ions. This interaction is crucial for its role in IMAC, where it binds to metal ions that, in turn, interact with histidine residues on proteins. This binding facilitates the selective adsorption and purification of proteins . Additionally, this compound is involved in the dehydrogenation of diethanolamine, a process catalyzed by Cu/ZrO2 catalysts, leading to the formation of this compound and other byproducts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can be used in the preparation of iminodiacetic acid-agarose supports, which are useful for the selective adsorption of large proteins . The stability and effectiveness of these supports can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it is generally well-tolerated and effective for its intended applications, such as imaging and protein purification. At higher doses, there may be toxic or adverse effects. For example, excessive exposure to this compound can lead to disruptions in cellular metabolism and function, potentially causing damage to tissues and organs . It is important to carefully control the dosage to avoid such adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion chelation and transport. The iminodiacetate anion can form stable complexes with metal ions, which are then transported and utilized in various biochemical processes. For example, in hepatobiliary imaging, this compound is taken up by hepatocytes and excreted into the bile, allowing for the visualization of the biliary system . Additionally, it can interact with enzymes and cofactors involved in metal ion metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. In hepatobiliary imaging, it is taken up by hepatocytes and excreted into the bile, allowing for its distribution within the biliary system . Additionally, this compound-modified poly-L-lysine dendrimers have been used to target bone tissues, highlighting its ability to interact with specific tissues and cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. In hepatobiliary imaging, it is localized within hepatocytes and the biliary system, allowing for the visualization of these structures using nuclear medicine scanners . Additionally, this compound can be modified to target specific subcellular compartments or organelles, enhancing its effectiveness in various applications. For example, this compound-modified poly-L-lysine dendrimers can be used to target bone tissues, highlighting its potential for targeted drug delivery and imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium iminodiacetate can be synthesized through the dehydrogenation of diethanolamine in the presence of a copper-zirconium catalyst. The reaction involves the reduction of copper oxide-zirconium oxide with hydrazine hydrate in an alkaline environment at moderate temperatures. The ratio of copper(0) to copper(+) on the catalyst surface significantly affects the yield of this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting iminodiacetic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting this compound is isolated by crystallization. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Disodium iminodiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Disodium iminodiacetate forms stronger complexes than glycine but weaker complexes than EDTA. It is particularly useful in applications where moderate chelation strength is required, such as in protein purification and diagnostic imaging .

Properties

IUPAC Name

disodium;2-(carboxylatomethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXVIVNBOQIMTE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-73-4 (Parent)
Record name Disodium iminodiacetate
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DSSTOX Substance ID

DTXSID1027340
Record name Disodium iminodiacetate
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Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White powder; [TCI America MSDS]
Record name Glycine, N-(carboxymethyl)-, sodium salt (1:2)
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Record name Glycine, N-(carboxymethyl)-, sodium salt
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CAS No.

928-72-3, 207398-95-6
Record name Disodium iminodiacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-, sodium salt (1:2)
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Record name Disodium iminodiacetate
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Record name Disodium iminodi(acetate)
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Record name Glycine, N-(carboxymethyl)-, disodium salt, hydrate
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Record name DISODIUM IMINODIACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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